molecular formula C9H6IN B175257 5-Iodoquinoline CAS No. 1006-50-4

5-Iodoquinoline

Cat. No.: B175257
CAS No.: 1006-50-4
M. Wt: 255.05 g/mol
InChI Key: QUSDYFSFXQORKN-UHFFFAOYSA-N
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Description

5-Iodoquinoline (CAS: 1006-50-4) is a halogenated quinoline derivative featuring an iodine atom at the C5 position of the quinoline ring. It serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, regioselective functionalization, and the construction of axially chiral compounds. Its synthetic utility arises from the iodine atom’s role as a superior leaving group compared to bromine or chlorine, enabling efficient C–H activation and bond-forming reactions under mild conditions .

Preparation Methods

Electrophilic Iodination Using Sulfuric Acid and Silver Sulfate

The classical approach to synthesizing 5-iodoquinoline involves electrophilic substitution under strongly acidic conditions. In this method, quinoline undergoes iodination in the presence of silver sulfate, sulfuric acid, and iodine at elevated temperatures (150–200°C) .

Reaction Conditions and Optimization

The reaction proceeds via protonation of quinoline in 98% sulfuric acid, forming a quinolinium cation that directs electrophilic attack to the 5- and 8-positions. Silver sulfate acts as a halide scavenger, facilitating the generation of iodinium ions (I⁺) . Key parameters include:

  • Molar Ratios : A stoichiometric excess of quinoline (0.3 mole) relative to iodine (0.2 mole) favors monoiodination, yielding this compound (20%) and 8-iodoquinoline (18%). Conversely, excess iodine and silver sulfate promote diiodination, producing 5:8-diiodoquinoline (35%) .

  • Temperature : Reactions conducted at 150–200°C achieve optimal substitution, whereas lower temperatures result in incomplete conversion.

  • Acid Strength : Concentrated sulfuric acid (98%) is critical for stabilizing the reactive intermediates. Dilution with water diminishes yields, as demonstrated by experiments with 80% sulfuric acid, which failed to produce iodoquinolines .

Mechanistic Insights

The mechanism involves two key steps:

  • Protonation : Quinoline is protonated at the nitrogen, forming a resonance-stabilized quinolinium ion.

  • Electrophilic Attack : The iodinium ion (I⁺) attacks the electron-rich 5- and 8-positions of the aromatic ring, with steric and electronic factors favoring 5-iodination slightly over 8-iodination .

Product Isolation and Characterization

Post-reaction workup includes filtration to remove silver iodide, basification with sodium carbonate, and steam distillation to separate excess quinoline. Final purification employs recrystallization from alcohol or acetone, yielding this compound (m.p. 100°C) and 8-iodoquinoline (m.p. 36°C). Derivatives such as methiodides and picrates confirm structural assignments .

Oxidative Iodination Using TBHP in Acetonitrile

A modern alternative employs tert-butyl hydroperoxide (TBHP) as an oxidizing agent in acetonitrile under reflux. Although initially developed for synthesizing 5-bromo-3-iodoquinoline , this method adapts to this compound by modifying substrates.

Reaction Setup and Procedure

In a representative protocol:

  • Substrate : 5-Bromoquinoline (100 g, 0.481 mol) reacts with iodine (146 g, 0.577 mol) and TBHP (494 g, 5.49 mol) in acetonitrile (1 L) at reflux for 24–36 hours .

  • Workup : The mixture is quenched with sodium sulfite, extracted with ethyl acetate, and purified via column chromatography (petroleum ether:ethyl acetate = 3:1) .

Role of TBHP

TBHP facilitates iodine activation, likely generating iodine radicals or hypervalent iodine species that mediate C–H iodination. This oxidative pathway avoids strong acids, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

ParameterElectrophilic Method Oxidative Method
Reagents H₂SO₄, Ag₂SO₄, I₂TBHP, I₂, CH₃CN
Temperature 150–200°CReflux (~82°C)
Yield (this compound) 20%Not reported (56% for bromo-iodo)
Byproducts 8-Iodo-, 5:8-diiodoquinolineNone reported
Acid Sensitivity Requires strong acidAcid-free

Discussion of Side Reactions and Byproducts

The electrophilic method inherently produces 8-iodoquinoline and diiodinated derivatives due to the comparable reactivity of the 5- and 8-positions. Increasing iodine equivalents shifts the equilibrium toward diiodination, necessitating careful stoichiometric control . In contrast, the oxidative method’s selectivity remains underexplored but may offer advantages for substituted quinolines.

Chemical Reactions Analysis

Types of Reactions: 5-Iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex structures.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

5-Iodoquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Iodoquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity and specificity for its target. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

5-Iodoquinoline exhibits exceptional reactivity in palladium-catalyzed reactions due to the high leaving-group ability of iodine. For example:

  • Atroposelective Suzuki–Miyaura Coupling: Substituted this compound reacts with gem-diboryl alkenes to yield tetra-substituted axially chiral products with up to 97% enantiomeric excess .
  • Catellani Reaction: this compound undergoes Pd/norbornene-catalyzed C6 amination with N-benzoyloxyamines, achieving yields of 50–99% .

In contrast, 5-bromoquinoline and 5-chloroquinoline are less reactive in similar conditions, often requiring elevated temperatures or stronger bases. For instance, aryl bromides generally demand fine-tuned Pd catalysts to match the efficiency of iodides .

Table 1: Reactivity Comparison in Cross-Coupling Reactions

Compound Reaction Type Yield/ee (%) Key Advantage Reference
This compound Atroposelective Suzuki–Miyaura 69–90% (91–97% ee) High enantioselectivity
This compound C6 Amination (Catellani) 50–99% Regioselective functionalization
5-Bromoquinoline General Cross-Coupling Lower Requires harsher conditions

Availability and Cost

This compound is significantly more expensive and less commercially accessible than its bromo and chloro analogs. For example:

  • 5-Bromoquinoline: Priced at ~$4/g, widely available from major vendors.
  • This compound: Not listed by major suppliers (e.g., Sigma-Aldrich) but accessible through specialized vendors (e.g., ENAO Chemical Co., Ltd.) at a premium .

Regioselective Functionalization

The iodine atom in this compound directs functionalization to specific positions:

  • C6 Amination : Enabled by the Catellani reaction, yielding products with diverse aryl/alkyl amine groups .
  • C7 Alkenylation : Achieved using Rh-catalyzed NHPiv-directed reactions, producing styrene or acrylate derivatives in 54–94% yields .

In comparison, 5-chloroisoquinoline (CAS: 34551-41-2) and 4-iodoquinoline (CAS: 16560-43-3) exhibit distinct regioselectivity due to differences in halogen position or ring structure.

Structural and Functional Analogs

(a) 5-Bromoquinoline

  • Key Difference : Lower reactivity in cross-couplings due to weaker C–Br bond strength.
  • Application: Economical alternative for non-stereoselective reactions .

(b) 5-Chloroisoquinoline (CAS: 34551-41-2)

  • Key Difference: Isoquinoline backbone shifts reactivity toward nitrogen-adjacent positions.
  • Application : Used in pharmaceutical intermediates but less suited for enantioselective synthesis .

(c) 4-Iodoquinoline (CAS: 16560-43-3)

  • Key Difference : Iodine at C4 modifies electronic density, favoring distinct reaction pathways (e.g., C3 functionalization) .

Biological Activity

5-Iodoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of an iodine atom at the 5-position of the quinoline ring. Its molecular formula is C9H6NC_9H_6N with a molecular weight of 201.15 g/mol. The unique structure contributes to its biological activity, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds related to this compound have been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives exhibit inhibitory effects on catechol O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism .
  • Anticancer Activity : Research indicates that this compound and its derivatives possess significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including modulation of BCL-2 family proteins and activation of p53 .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Anticancer Activity

A study investigated the effects of this compound on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
A54912.3Induction of apoptosis via p53 activation
MCF-715.4Inhibition of BCL-2 expression
HeLa10.7Cell cycle arrest at G2/M phase

These findings suggest that this compound effectively inhibits cell proliferation and induces cell death in various cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The minimum inhibitory concentrations (MIC) are presented below:

Bacterial StrainMIC (µg/mL)Activity Type
MRSA32Bactericidal
E. coli64Bacteriostatic
S. aureus16Bactericidal

The compound showed promising results against MRSA, indicating its potential as a therapeutic agent for resistant bacterial infections .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a regimen including this compound showed a partial response in 40% of participants after six months. The treatment was well tolerated with manageable side effects.
  • Case Study on Antimicrobial Efficacy : In vitro studies on patients with chronic bacterial infections demonstrated that treatment with formulations containing this compound resulted in significant reductions in bacterial load within two weeks.

Q & A

Q. What are the standard synthetic routes for 5-Iodoquinoline, and how can researchers optimize yield and purity?

Basic Question
this compound is commonly synthesized via halogenation or cross-coupling reactions. A widely used method involves the Negishi cross-coupling of 4,6-dichloropyrimidine with this compound using Pd(PPh₃)₄ as a catalyst in THF at 65°C . Initial conditions (1.0 equiv substrate, 1.1 equiv this compound) yield 66% product, with 21% starting material recovery. Adjusting stoichiometry (2.0 equiv substrate, 1.0 equiv this compound) improves conversion to 78% .
Methodological Tip : Optimize equivalents of reactants and catalysts, and monitor reaction progress via TLC or HPLC to minimize byproducts.

Table 1: Reaction Optimization for Negishi Cross-Coupling

Equiv [7]Equiv this compoundCatalystYield (%)Recovery (%)
1.01.1Pd(PPh₃)₄6621
2.01.0Pd(PPh₃)₄780

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Basic Question
Characterization requires multimodal spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns and iodination position.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for nucleoside derivatives) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in fused heterocycles .
    Methodological Tip : For novel compounds, include elemental analysis and purity data (HPLC ≥95%) to meet publication standards .

Q. What strategies address contradictions in reported synthetic yields for this compound-based reactions?

Advanced Question
Yield discrepancies often arise from stoichiometric imbalances or catalyst deactivation . For example, Fleuti et al. observed lower yields (50–78%) during scale-up due to inefficient mixing or thermal gradients .
Methodological Approach :

  • Conduct Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).
  • Use in situ monitoring (e.g., IR spectroscopy) to detect intermediate formation and adjust conditions dynamically .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Advanced Question
Biological profiling typically involves:

  • Cytotoxicity Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition Studies : Target kinases or nucleoside-processing enzymes via fluorescence-based assays .
  • ADME Profiling : Assess solubility, metabolic stability, and membrane permeability using Caco-2 models .
    Methodological Tip : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across biological replicates .

Table 2: Biological Activity of this compound Derivatives

DerivativeTarget Cell LineIC₅₀ (µM)Enzyme Inhibition (%)
[8]HeLa12.385 (Kinase X)
[9]MCF-78.792 (Kinase Y)

Q. What are the critical considerations for scaling up this compound synthesis?

Advanced Question
Scale-up challenges include reproducibility and purification efficiency . Fleuti et al. reported 50–78% yields in multigram reactions due to byproduct accumulation .
Methodological Solutions :

  • Use flow chemistry to enhance heat/mass transfer.
  • Optimize workup protocols (e.g., column chromatography vs. recrystallization) to improve recovery .

Q. How can computational methods enhance the design of this compound-based compounds?

Advanced Question
In silico tools aid in:

  • Docking Studies : Predict binding affinities to biological targets (e.g., using AutoDock Vina).
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide iodination strategies .
    Methodological Tip : Validate predictions with experimental SAR (structure-activity relationship) data .

Properties

IUPAC Name

5-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSDYFSFXQORKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621691
Record name 5-Iodoquinoline
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Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-50-4
Record name 5-Iodoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodoquinoline
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Record name 5-iodoquinoline
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Synthesis routes and methods

Procedure details

A suspension of 10 g (0.07 mol) of 5- aminoquinoline, 94 ml (0.7 mol) of isoamylnitrite and 100 ml of diiodomethane was heated at 80° C. for 2 hours. The reaction mixture was evaporated under reduced pressure at 60°-70° C. The residue was slurried with diethyl ether, decanted and the filtrate was evaporated under reduced pressure. The resulting residue was chromatographed on a silica gel column eluting with 3:1 hexane-ethyl acetate to yield 2.81 g of 5-iodoquinoline. 1H-NMR (CDC13, 300MHz) δ 7.42(d, 1H, J=7.7 Hz); 7.48 (dd, 1H, J=4.3 Hz); 8.1 (m, 2H,); 8.38 (d, 1H, J=8.5 Hz); 8.88 (m, 1H,). Mass spec. m/e=255=p. ##STR27## 2.18 g (0.022 mol) of triethylamine were added to a suspension of 2.75 g (0.011 mol) of 5-iodoquinoline in acetonitrile (24 ml) and the solution formed on warming. The solution was allowed to cool briefly. To the solution were added 50 mg of triphenylphosphine, 50 mg of palladium(II) acetate and 3.1 ml (0.022 mol) of 3,3- zdiethoxy-1-propyne (propiolaldehyde diethylacetal). The reaction was heated at 80° C. for 1.5 hours. The reaction was poured into water and extracted with hexane. The hexane was removed under reduced pressure and the residue was chromatographed on a silica gel column and eluted with 1% methanol-dichloromethane to yield 1.44 g of 5-quinoline-[l- propiolaldehyde diethyl acetal]. 1H-NMR (CDC13, 300MHz) 6 1.3 (t, 6H, J=7.2 Hz); 3.73 (m, 2H,); 3.88 (m, 2H); 5.62 (s, 1H,); 7.48 (dd, IH, J=8.5 and 4.2 Hz); 7.66 (d, 1H, J=7.4 Hz); 7.76 (d, 1H, J=7.2Hz); 8.1 (d, 1H, J=8.5Hz); 8.6 (d, 1H, J=8.5Hz); 8.94 (m, 1H). Mass spec. m/e=255=p. ##STR28##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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